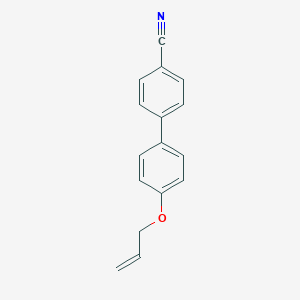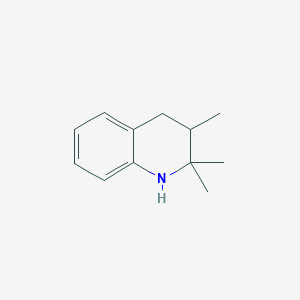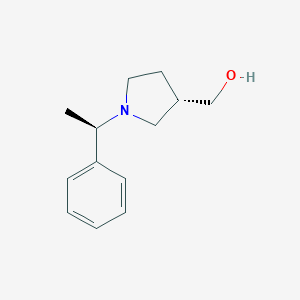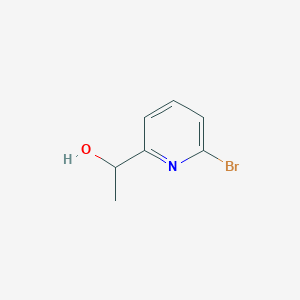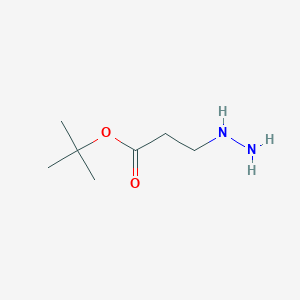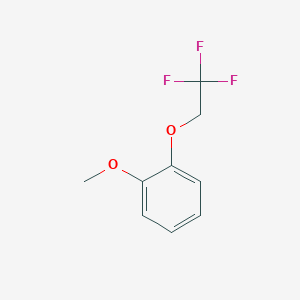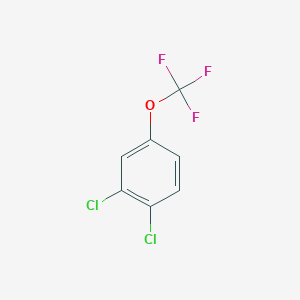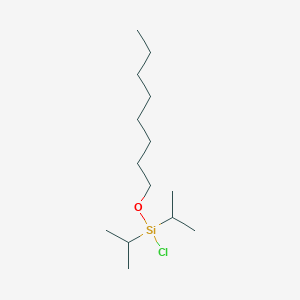
Chlorodiisopropyl(octyloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorodiisopropyl(octyloxy)silane, also known as CDIPOS, is a chemical compound that belongs to the class of silanes. It is a colorless to yellowish liquid that is primarily used as a coupling agent in various applications. CDIPOS has gained significant attention in recent years due to its unique properties and potential applications in scientific research.
Mechanism of Action
Chlorodiisopropyl(octyloxy)silane functions as a coupling agent by forming covalent bonds between the substrate and the functional group of this compound. The silane group of this compound reacts with the hydroxyl groups on the substrate surface, forming a stable chemical bond. This results in improved adhesion properties and surface modification.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe compound with low toxicity levels. This compound is not known to have any significant adverse effects on human health or the environment.
Advantages and Limitations for Lab Experiments
Chlorodiisopropyl(octyloxy)silane has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available. This compound is also easy to handle and has a long shelf life. However, this compound may have limitations in certain applications due to its low solubility in water and some organic solvents.
Future Directions
Chlorodiisopropyl(octyloxy)silane has several potential future directions for research and development. One possible direction is the synthesis of this compound derivatives with improved properties such as increased solubility and reactivity. Another direction is the development of new applications for this compound in areas such as drug delivery and tissue engineering. Further research is needed to fully understand the potential applications of this compound in various scientific research areas.
Scientific Research Applications
Chlorodiisopropyl(octyloxy)silane has been extensively studied for its potential applications in various scientific research areas such as surface modification, polymer synthesis, and biomaterials. This compound has been shown to be an effective coupling agent for improving the adhesion properties of various substrates, including metals, ceramics, and polymers. It has also been used as a surface modifier for enhancing the hydrophobicity of surfaces.
Properties
| 184719-55-9 | |
Molecular Formula |
C14H31ClOSi |
Molecular Weight |
278.93 g/mol |
IUPAC Name |
chloro-octoxy-di(propan-2-yl)silane |
InChI |
InChI=1S/C14H31ClOSi/c1-6-7-8-9-10-11-12-16-17(15,13(2)3)14(4)5/h13-14H,6-12H2,1-5H3 |
InChI Key |
OMSAPTKJUUEJEM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCO[Si](C(C)C)(C(C)C)Cl |
Canonical SMILES |
CCCCCCCCO[Si](C(C)C)(C(C)C)Cl |
synonyms |
Silane, chlorobis(1-Methylethyl)(octyloxy)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)
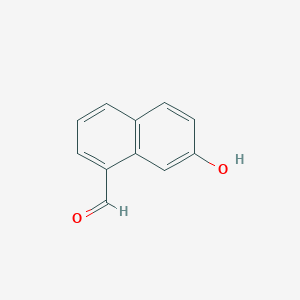
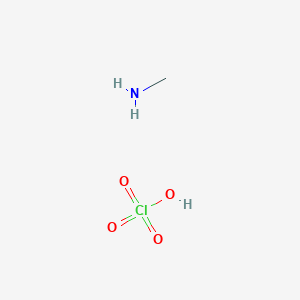
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)
